Tilbroquinol

Catalog No.
S545364
CAS No.
7175-09-9
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tilbroquinol

CAS Number

7175-09-9

Product Name

Tilbroquinol

IUPAC Name

7-bromo-5-methylquinolin-8-ol

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3

InChI Key

JMOVFFLYGIQXMM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C=CC=N2)O)Br

solubility

Soluble in DMSO

Synonyms

7-bromo-5-methyl-8-quinolinol, tilbroquinol

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)O)Br

The exact mass of the compound Tilbroquinol is 236.9789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Agents

    Scientific Field: Pharmaceutical Sciences

    Application Summary: Tilbroquinol has been identified as a potential antimicrobial agent.

Antibacterial Prodrugs

    Application Summary: Tilbroquinol is being studied as a potential antibacterial prodrug.

    Results or Outcomes: ADC112, an analog of Tilbroquinol, achieved complete sterilization and killing of even the stationary cells of E. coli. This prodrug was the most potent one against E.

Origin and Significance:

Tilbroquinol is a synthetic compound belonging to the class of quinoline derivatives []. While its exact origin of discovery is unclear, it was previously used in France, Morocco, and Saudi Arabia for treating amoebiasis. However, due to safety concerns, it has been withdrawn from the market in France and Saudi Arabia. In Morocco, its use is restricted to treating intestinal amoebiasis only [].


Molecular Structure Analysis

Tilbroquinol's structure features a central quinoline ring with a bromine atom, a hydroxyl group, and a nitrogen atom attached at specific positions. This structure is believed to be key to its antiprotozoal activity [].

Key Features:

  • Heterocyclic ring: The quinoline ring system is a crucial component for its interaction with target molecules within the parasite [].
  • Functional groups: The presence of the bromine atom and hydroxyl group likely contributes to its biological activity, though the exact mechanism requires further investigation [].

Chemical Reactions Analysis

Synthesis:

Detailed information regarding the specific synthesis of Tilbroquinol is not readily available in scientific literature. However, scientific databases suggest its structure can be formed through various reactions involving quinoline derivatives [].

Decomposition:

Tilbroquinol's decomposition pathways haven't been extensively studied in scientific research.

Other Relevant Reactions:

There is limited data on Tilbroquinol's involvement in specific chemical reactions beyond its potential interaction with target molecules within parasites during its antiprotozoal action (discussed in the Mechanism of Action section).


Physical And Chemical Properties Analysis

Data on Tilbroquinol's specific physical and chemical properties is scarce in scientific literature.

The exact mechanism by which Tilbroquinol exerts its antiprotozoal effect is not fully understood. However, some theories suggest it might disrupt essential parasite processes or interact with their cell membranes, leading to parasite death []. Further research is needed to elucidate the precise mechanism.

Toxicity:

Tilbroquinol's major safety concern is its potential hepatotoxicity, meaning it can damage the liver. Studies have shown cases of elevated liver enzymes and other liver disorders in individuals taking Tilbroquinol []. This risk is believed to be dose-dependent, with higher doses increasing the likelihood of harm [].

Typical of 8-hydroxyquinoline derivatives. These may include:

  • Metal Chelation: The hydroxyl and nitrogen groups in the structure allow tilbroquinol to form coordination complexes with metal ions, which is believed to be a part of its mechanism of action.
  • Electrophilic Substitution: The aromatic nature of the quinoline ring makes it susceptible to electrophilic substitution reactions.
  • Oxidation Reactions: The presence of the hydroxyl group can lead to oxidation under certain conditions.

The specific reaction pathways and products can vary based on the reaction conditions and the presence of other reagents.

Tilbroquinol exhibits significant biological activity against protozoan infections, particularly amoebiasis caused by Entamoeba histolytica. Its effectiveness has been demonstrated through various in vitro studies, where it shows a minimum inhibitory concentration against Escherichia coli at 25 µg/ml . The compound's antiprotozoal effects are attributed to its ability to interfere with metabolic processes within the parasites.

Tilbroquinol can be synthesized through several methods, typically involving:

  • Condensation Reactions: The synthesis often starts from 2-bromoaniline and salicylaldehyde, leading to the formation of the quinoline structure.
  • Cyclization: Subsequent cyclization reactions can yield the final tilbroquinol product.
  • Functional Group Modifications: Post-synthesis modifications may be performed to enhance its pharmacological properties or optimize its therapeutic efficacy.

A typical synthetic route may involve heating a mixture of starting materials in an appropriate solvent under acidic or basic conditions to facilitate cyclization and subsequent purification steps.

Studies on tilbroquinol's interactions primarily focus on its pharmacokinetics and potential drug-drug interactions. Given its hepatotoxicity concerns, caution is advised when co-administering with other hepatotoxic agents. Additionally, research into its interactions with metal ions is crucial due to its chelating properties that could influence drug metabolism and efficacy.

Several compounds share structural similarities with tilbroquinol. These include:

  • Tiliquinol: Often used in conjunction with tilbroquinol, it also exhibits antiprotozoal properties but may have different mechanisms of action.
  • Chloroquine: An antimalarial drug that shares structural similarities but acts through different pathways.
  • Quinacrine: Another 8-aminoquinoline derivative used for its antiprotozoal effects.

Comparison Table

CompoundStructure TypePrimary UseUnique Feature
Tilbroquinol8-HydroxyquinolineAntiprotozoalHepatotoxicity concerns
Tiliquinol8-HydroxyquinolineAntiprotozoalOften combined with tilbroquinol
Chloroquine4-AminoquinolineAntimalarialDifferent mechanism of action
Quinacrine8-AminoquinolineAntiprotozoalBroad-spectrum activity

Tilbroquinol's unique combination of structural features and biological activity distinguishes it from these similar compounds, particularly regarding its specific use against intestinal amebiasis and associated toxicity profiles.

The bromination of quinoline derivatives represents a fundamental transformation in the synthesis of Tilbroquinol, requiring careful consideration of regioselectivity and reaction conditions. Contemporary bromination methodologies have evolved to provide efficient access to brominated quinoline scaffolds through diverse mechanistic pathways [1] [2].

N-Bromosuccinimide-Mediated Bromination

N-Bromosuccinimide has emerged as the most versatile brominating agent for quinoline derivatives, offering excellent functional group tolerance under mild conditions. The mechanism involves initial electrophilic bromination followed by radical dehydrogenation sequences, providing access to polybromoquinolines with yields ranging from 78-95% [1] [2]. The reaction proceeds through formation of quaternary ammonium salt intermediates, followed by nitrogen cation radical formation and subsequent carbon radical generation. This methodology demonstrates particular efficacy in the transformation of tetrahydroquinolines to their fully aromatic counterparts, with regioselective bromination occurring at the C6-C8 positions of the quinoline ring [1].

Computational Approaches to Bromination Optimization

Quantum chemical calculations using density functional theory have provided mechanistic insights into bromination processes, particularly for phenolic quinoline substrates. The bromination mechanism involves attack of the substrate on the terminal bromine atom of tribromide species, with reaction pathways elucidated through computational modeling [3]. These studies reveal that electrophilic aromatic substitution proceeds through formation of sigma complexes, with activation energies dependent on substituent electronic effects and steric factors.

Transition Metal-Catalyzed Bromination

Copper-promoted selective bromination has demonstrated exceptional regioselectivity for C5-functionalization of 8-aminoquinoline amides. The reaction employs alkyl bromides as halogenation reagents without additional external oxidants, proceeding smoothly under air atmosphere in dimethyl sulfoxide [4]. This methodology achieves yields of 70-90% with outstanding site selectivity, providing a practical approach to C5-brominated quinoline derivatives with broad substrate scope.

Bromination MethodSubstrateReaction ConditionsRegioselectivityYield Range (%)Key Advantages
N-Bromosuccinimide (NBS)TetrahydroquinolinesCHCl3, room temperature, 2-5 hoursC6-C8 positions78-95Metal-free, good functional group tolerance
Tetrabutylammonium tribromide (TBATB)Phenolic compoundsDMSO, computational optimizationTerminal bromine attack65-85Green approach, computational guidance
Copper-promoted bromination8-Aminoquinoline amidesDMSO, air atmosphere, alkyl bromidesC5-selective70-90High selectivity, air stable
Quaternary ammonium tribromidesAromatic compoundsVarious solvents, temperature dependentSubstrate dependent60-80Environmentally benign
Direct bromination with Br2Quinoline derivativesPolar solvents, elevated temperatureMultiple positions45-75Simple procedure

Optimization of Stepwise Cyclization Reactions

The construction of quinoline frameworks through stepwise cyclization represents a cornerstone methodology in heterocyclic synthesis, requiring precise optimization of reaction parameters to achieve optimal yields and selectivity [5] [6]. Contemporary approaches emphasize the development of efficient protocols that minimize environmental impact while maximizing synthetic efficiency.

Friedländer Synthesis Optimization

The Friedländer synthesis remains the most widely employed method for quinoline construction, involving the condensation of 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. Modern optimization strategies focus on catalyst selection, with Lewis acids such as zinc chloride and aluminum chloride providing enhanced reactivity [5]. Temperature optimization typically ranges from 80-120°C, with reaction times of 2-6 hours yielding products in 75-92% efficiency. The mechanism involves initial imine formation followed by intramolecular cyclization and dehydration, with the rate-determining step being the cyclization process [6].

Solvent-Free Cyclization Methodologies

Recent developments in solvent-free quinoline synthesis have demonstrated significant advantages in terms of environmental sustainability and reaction efficiency. Microwave-assisted synthesis using tin(II) chloride dihydrate as reductant enables direct cyclization from o-nitrobenzaldehyde and enolizable ketones without solvent or additional catalysts [7]. This methodology achieves yields comparable to conventional methods while significantly reducing reaction times and eliminating organic solvent waste.

Mechanistic Considerations in Cyclization Optimization

The optimization of cyclization reactions requires understanding of the underlying mechanistic pathways. In the Skraup synthesis, the mechanism involves acrolein formation from glycerol dehydration, followed by aniline addition and intramolecular cyclization [5]. The Conrad-Limpach synthesis proceeds through β-ketoester cyclization with anilines under high-temperature conditions, requiring careful temperature control to prevent decomposition of sensitive intermediates.

Cyclization MethodStarting MaterialsReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)Optimization Parameters
Friedländer Synthesis2-Aminobenzaldehyde + Ketones80-1202-675-92Catalyst loading, temperature
Combes ReactionAnilines + β-Diketones100-1404-865-85Acid concentration, time
Skraup SynthesisAnilines + Glycerol140-1606-1260-80Oxidant ratio, temperature
Conrad-Limpach SynthesisAnilines + β-Ketoesters220-2508-1670-88Heating method, atmosphere
Pfitzinger ReactionIsatin + Ketones100-1203-768-82Base concentration, solvent

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a transformative approach for quinoline construction, offering unprecedented advantages in terms of environmental sustainability and reaction efficiency [8] [9]. This methodology harnesses mechanical energy to activate chemical transformations, often surpassing conventional solution-phase methods in terms of yield and selectivity.

Ball Milling Techniques for Quinoline Synthesis

Ball milling represents the most extensively studied mechanochemical approach for quinoline synthesis, utilizing grinding media to generate reactive intermediates through mechanical force. Horizontal mixer mills operating at frequencies of 25-30 Hz for 30-90 minutes provide optimal conditions for quinoline formation, with stainless steel balls serving as the preferred grinding medium [9]. The mechanical energy input facilitates bond breaking and formation processes that are thermodynamically unfavorable under conventional conditions.

Planetary Milling for Enhanced Reactivity

Planetary ball mills offer superior grinding efficiency through rotational motion, generating both shearing and impact forces that enhance reaction rates. Operating at 300-400 rpm for 60-120 minutes with zirconia grinding media, these systems achieve yield enhancements of 20-30% compared to conventional methods [9]. The enhanced reactivity stems from the generation of fresh reactive surfaces and the prevention of surface passivation through continuous mechanical activation.

Cryogenic Mechanochemistry

Cryogenic mechanochemistry combines low-temperature conditions with mechanical activation, enabling enhanced selectivity in quinoline synthesis. Operating at sub-ambient temperatures (-10°C to -40°C) with cooling streams, this approach achieves diastereomeric excess improvements while maintaining high yields [10]. The low-temperature environment stabilizes reactive intermediates and prevents unwanted side reactions, resulting in enhanced product selectivity.

Mechanistic Aspects of Mechanochemical Activation

The mechanochemical activation of quinoline synthesis involves several key processes including surface activation, defect generation, and local heating effects. The mechanical energy input creates high-energy sites on reactant surfaces, facilitating bond cleavage and formation processes that are kinetically hindered under conventional conditions [8]. Additionally, the intimate mixing achieved through ball milling ensures optimal contact between reactants, enhancing reaction rates and yields.

Mechanochemical MethodEquipment TypeMilling FrequencyMilling Time (minutes)Ball MaterialYield Enhancement (%)Environmental Benefits
Ball Mill SynthesisHorizontal mixer mill25-30 Hz30-90Stainless steel15-25Solvent-free, reduced energy
Planetary Mill ProcessingPlanetary ball mill300-400 rpm60-120Zirconia20-30No heating required
Mixer Mill TechniqueVertical mixer mill20-25 Hz45-75Stainless steel10-20Minimal waste generation
High-Energy Ball MillingHigh-energy mill40-50 Hz15-45Tungsten carbide25-35Faster reaction times
Cryo-mechanochemistryCryo mill25-30 Hz60-90Stainless steel20-28Enhanced selectivity

Purification Techniques and Yield Optimization

The purification of quinoline derivatives requires sophisticated chromatographic techniques to achieve the high purity standards necessary for pharmaceutical applications. Modern purification strategies emphasize efficiency, scalability, and environmental considerations while maintaining stringent quality control standards [11] [12].

Silica Gel Column Chromatography

Silica gel column chromatography remains the gold standard for quinoline purification, offering exceptional resolution and scalability. Gradient elution using hexane:ethyl acetate systems (4:1 to 1:1) provides optimal separation of quinoline derivatives with purities of 95-98% and recovery yields of 80-90% [13]. The optimization of gradient profiles, flow rates, and detector wavelengths enables efficient separation of closely related compounds with minimal solvent consumption.

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase HPLC represents the most efficient purification technique for quinoline derivatives, achieving purities of 98-99% with recovery yields of 85-95% [14]. Water:acetonitrile gradient systems provide excellent resolution for polar quinoline derivatives, with metal-free columns preventing chelation issues commonly encountered with hydroxyquinoline compounds. The technique requires careful optimization of mobile phase composition, pH, and flow rate to achieve optimal separation efficiency.

Automated Flash Chromatography

Automated flash chromatography systems offer significant advantages in terms of throughput and reproducibility, utilizing dichloromethane:methanol gradients (100:3) to achieve purities of 96-99% [11]. These systems incorporate real-time monitoring and fraction collection capabilities, enabling efficient purification of multiple compounds simultaneously. The automation reduces manual intervention and improves reproducibility while maintaining high recovery yields of 88-94%.

Recrystallization Optimization

Recrystallization remains a cost-effective purification method for quinoline derivatives, utilizing methanol:water systems (3:1) to achieve purities of 92-96%. The optimization of crystallization conditions, including temperature, cooling rate, and solvent composition, significantly impacts both yield and purity [15]. Mixed solvent systems often provide superior results compared to single solvents, with the optimal ratio determined empirically for each specific quinoline derivative.

Preparative Thin Layer Chromatography

Preparative thin layer chromatography serves as a valuable technique for small-scale purification and analytical method development. Utilizing petroleum ether:ethyl acetate systems (85:15), this method achieves purities of 90-95% with recovery yields of 75-88% [13]. The technique offers advantages in terms of cost and simplicity, although throughput limitations restrict its use to research-scale applications.

Purification MethodSolvent SystemPurity Achieved (%)Recovery Yield (%)Time Required (hours)Optimization Factors
Silica Gel Column ChromatographyHexane:EtOAc (4:1 to 1:1)95-9880-902-4Gradient optimization, flow rate
Reversed-Phase HPLCWater:Acetonitrile gradient98-9985-951-2Mobile phase composition
RecrystallizationMethanol:Water (3:1)92-9670-854-8Solvent selection, temperature
Automated Flash ChromatographyDCM:Methanol (100:3)96-9988-941-3Detector wavelength, collection
Preparative Thin Layer ChromatographyPetroleum ether:EtOAc (85:15)90-9575-883-6Plate development time

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

236.97893 g/mol

Monoisotopic Mass

236.97893 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P6SB125NHA

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AA - Hydroxyquinoline derivatives
P01AA05 - Tilbroquinol

Other CAS

7175-09-9

Wikipedia

Tilbroquinol

Dates

Last modified: 08-15-2023
1: Nespola B, Betz V, Brunet J, Gagnard JC, Krummel Y, Hansmann Y, Hannedouche T, Christmann D, Pfaff AW, Filisetti D, Pesson B, Abou-Bacar A, Candolfi E. First case of amebic liver abscess 22 years after the first occurrence. Parasite. 2015;22:20. doi: 10.1051/parasite/2015020. Epub 2015 Jun 18. PubMed PMID: 26088504; PubMed Central PMCID: PMC4472968.
2: Desoubeaux G, Chaussade H, Thellier M, Poussing S, Bastides F, Bailly E, Lanotte P, Alison D, Brunereau L, Bernard L, Chandenier J. Unusual multiple large abscesses of the liver: interest of the radiological features and the real-time PCR to distinguish between bacterial and amebic etiologies. Pathog Glob Health. 2014 Jan;108(1):53-7. doi: 10.1179/2047773213Y.0000000121. Epub 2013 Dec 19. PubMed PMID: 24548161; PubMed Central PMCID: PMC4083168.
3: Fleck LE, North EJ, Lee RE, Mulcahy LR, Casadei G, Lewis K. A screen for and validation of prodrug antimicrobials. Antimicrob Agents Chemother. 2014;58(3):1410-9. doi: 10.1128/AAC.02136-13. Epub 2013 Dec 16. PubMed PMID: 24342644; PubMed Central PMCID: PMC3957891.
4: Guyon C, Greve E, Hag B, Cuilleron M, Jospe R, Nourrisson C, Raberin H, Tran Manh Sung R, Balique JG, Flori P. [Amebic liver abscess and late recurrence with no travel in an endemic area]. Med Sante Trop. 2013 Jul-Sep;23(3):344-6. doi: 10.1684/mst.2013.0189. French. PubMed PMID: 24026002.
5: Caroli-Bosc FX, Chichmanian RM, Caumes E, Saint-Paul MC, Marty P, Demarquay JF, Hastier P, Delmont JP. [Acute hepatitis caused by the combination of tiliquinol and tilbroquinol (Intétrix)]. Gastroenterol Clin Biol. 1996;20(6-7):605-6. French. PubMed PMID: 8881577.
6: Bougoudogo F, Fournier JM, Dodin A. [In vitro sensitivity of Vibrio cholerae serotype 0:139 to an intestinal antiseptic tiliquinol-tilbroquinol combination]. Bull Soc Pathol Exot. 1994;87(1):38-40. French. PubMed PMID: 8003903.
7: Bougoudogo F, Fournier JM, Gastellu-Etchegorry M, Guillou M, Dodin A. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics]. Bull Soc Pathol Exot. 1992;85(2):136-41. French. PubMed PMID: 1327350.
8: Michel-Briand Y, Laporte JM, Plesiat P, Sansonetti PJ. [The role of 4-quinolones and antibiotics in the elimination of virulence plasmids of Enterobacteriaceae]. Pathol Biol (Paris). 1987 Dec;35(10 Pt 2):1386-8. French. PubMed PMID: 3325901.
9: Michel-Briand Y, Laporte JM, Couetdic G, Sansonetti PJ. Elimination of a virulence plasmid from Shigella sonnei and Escherichia coli by antibiotics. Ann Inst Pasteur Microbiol. 1986 Nov-Dec;137B(3):291-5. PubMed PMID: 3318870.
10: Basdevant A, Soffer M, Saragoussi JJ, Raison J, Pouillon M, Guy-Grand B. [Neuropathy and ocular involvement following prolonged use of tilbroquinol and tiliquinol]. Rev Med Interne. 1985 Jan;6(1):65-7. French. PubMed PMID: 3923584.
11: Soffer M, Basdevant A, Sarragoussi JJ, Raison J, Guy-Grand B. Oxyquinoline toxicity. Lancet. 1983 Mar 26;1(8326 Pt 1):709. PubMed PMID: 6132067.

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